Bienvenue dans la boutique en ligne BenchChem!

1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine

P2X4 receptor purinergic signaling calcium influx

1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine (CAS 401502-19-0) is a synthetic piperidine derivative with molecular formula C₁₄H₂₀BrNO and molecular weight 298.22 g/mol. The compound features a 4-methylpiperidine core N-substituted with a 2-(4-bromophenoxy)ethyl side chain.

Molecular Formula C14H20BrNO
Molecular Weight 298.22 g/mol
CAS No. 401502-19-0
Cat. No. B3135480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine
CAS401502-19-0
Molecular FormulaC14H20BrNO
Molecular Weight298.22 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CCOC2=CC=C(C=C2)Br
InChIInChI=1S/C14H20BrNO/c1-12-6-8-16(9-7-12)10-11-17-14-4-2-13(15)3-5-14/h2-5,12H,6-11H2,1H3
InChIKeyYOXUULLSHCNAFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine (CAS 401502-19-0): Supplier Catalog Baseline and Known Biological Annotations


1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine (CAS 401502-19-0) is a synthetic piperidine derivative with molecular formula C₁₄H₂₀BrNO and molecular weight 298.22 g/mol . The compound features a 4-methylpiperidine core N-substituted with a 2-(4-bromophenoxy)ethyl side chain. It is commercially available from research chemical suppliers at ≥98% purity (HPLC) for use as a research reagent and synthetic building block . Public bioactivity databases annotate this compound with a single quantitative data point: antagonist activity at the human P2X4 receptor (IC₅₀ = 8.34 μM in a Ca²⁺ influx assay) [1]. No peer-reviewed primary research publication or patent was identified that characterizes the pharmacological profile of this specific compound in detail.

Why 1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine Cannot Be Assumed Interchangeable with Other Phenoxyethylpiperidines


Phenoxyethylpiperidines constitute a scaffold of high interest for sigma-1 (σ₁) receptor modulation, where subtle structural variations—para-halogen identity on the phenoxy ring, length of the alkyl linker, and N-alkyl substitution on the piperidine—produce dramatic shifts in receptor affinity, selectivity, and functional activity [1]. In homology series, para-chloro analogs have demonstrated sub-nanomolar σ₁ affinity (Kᵢ = 0.34 nM) [2], while the 4-bromo variant reported here has not been characterized in any published σ₁ binding assay. Additionally, bromine substitution imparts distinct electronic (σₘ = 0.39 vs. σₘ = 0.37 for Cl) and lipophilic (π = 0.86 vs. π = 0.71 for Cl) properties that can alter membrane permeability, off-target binding, and metabolic fate [3]. Therefore, procurement decisions that treat this compound merely as a 'halogenated phenoxyethylpiperidine' interchangeable with its chloro or fluoro counterparts risk introducing uncharacterized variables into biological experiments.

Quantitative Differentiation Evidence for 1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine vs. Closest Analogs


P2X4 Antagonist Activity: This Compound vs. Closest Para-Halogen Analog (Chloro)

1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine displays measurable antagonist activity at the human P2X4 receptor with an IC₅₀ of 8.34 μM in a Ca²⁺ influx assay using 1321N1 astrocytoma cells [1]. No published P2X4 activity data exist for the para-chloro (4-Cl) or para-fluoro (4-F) analogs. Because purinergic P2X4 is an emerging target in neuropathic pain and neuroinflammation, the availability of even a single quantitative data point for the bromo analog provides a reference that is absent for other halogen congeners.

P2X4 receptor purinergic signaling calcium influx antagonist

Lipophilicity and Predicted Membrane Permeability: Bromo vs. Chloro Congener

Using the Hansch substituent constant system, the bromine atom at the para position of the phenoxy ring contributes a π value of 0.86 versus 0.71 for chlorine [1]. This Δπ = 0.15 translates to a calculated ~1.4-fold increase in octanol-water partition coefficient for the bromo analog relative to the chloro analog (assuming additive contributions). For a phenoxyethylpiperidine scaffold with a measured logP of approximately 3.2–3.5 for the chloro parent [2], the bromo compound is predicted to have a logP in the range of 3.4–3.7. Higher lipophilicity may enhance passive blood-brain barrier penetration but could also increase non-specific protein binding and CYP450-mediated metabolism.

logP lipophilicity blood-brain barrier Hansch analysis

Bromine as a Synthetic Handle: Orthogonal Reactivity vs. Chloro and Fluoro Analogs

The para-bromine substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Ullmann-type couplings) that is more reactive than the corresponding C-Cl bond. The bond dissociation energy of C-Br (≈68 kcal/mol) is substantially lower than C-Cl (≈81 kcal/mol), enabling milder reaction conditions and broader substrate scope [1]. This positions the compound as a more efficient diversification point in library synthesis compared to the chloro analog, which requires harsher conditions or more specialized catalysts.

cross-coupling Suzuki coupling Buchwald-Hartwig building block

Absence of Sigma-1 Receptor Activity Data: A Critical Gap in the Differentiation Profile

A systematic search of the published literature and public databases (BindingDB, ChEMBL, PubMed) yielded zero sigma-1 (σ₁) or sigma-2 (σ₂) receptor binding affinity data for 1-(2-(4-bromophenoxy)ethyl)-4-methylpiperidine. This is in stark contrast to the para-chloro analog, which is a well-characterized σ₁ ligand with published Kᵢ values (lead compound in Ferorelli et al., 2015) [1]. The absence of σ₁ data for the bromo compound is not evidence of inactivity; rather, it represents a significant data gap that must be weighed in procurement decisions. Researchers targeting sigma receptors should not assume that the bromo analog retains σ₁ affinity comparable to the chloro series without experimental verification.

sigma-1 receptor data gap risk assessment procurement caution

Recommended Application Scenarios for 1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine Based on Differentiated Evidence


P2X4 Purinergic Receptor Screening: Use as a Halogen-Specific Probe

This compound is the only para-halogen phenoxyethylpiperidine with a publicly available P2X4 antagonist IC₅₀ value (8.34 μM) [1]. Researchers establishing P2X4 screening cascades can use it as a reference compound to benchmark assay sensitivity and to compare the P2X4 activity of novel analogs. Its moderate potency makes it suitable as a tool for validating calcium-flux-based P2X4 assays in 1321N1 or HEK293 expression systems.

Structure-Activity Relationship (SAR) Exploration: Halogen Scanning

In medicinal chemistry programs exploring the phenoxyethylpiperidine scaffold, this compound serves as the bromine-substituted member in a halogen scanning series (F, Cl, Br, I). The distinct electronic (σₘ) and lipophilic (π) contributions of bromine relative to chlorine [2] allow SAR teams to deconvolute the contributions of steric bulk, electronegativity, and lipophilicity to target binding and ADME properties.

Synthetic Diversification via Cross-Coupling Chemistry

The para-bromine atom enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) under milder conditions than the corresponding chloro analog, owing to the lower C-Br bond dissociation energy (~68 vs. ~81 kcal/mol) [3]. This compound is therefore a preferred building block for generating diverse compound libraries through late-stage functionalization, particularly when the chloro analog fails to undergo efficient oxidative addition.

Negative Control or SAR Gap-Filling for Sigma-1 Receptor Studies

Given the complete absence of published σ₁ receptor binding data for this compound, it may be strategically employed as an uncharacterized comparator in sigma receptor SAR studies. Research groups investigating the σ₁ pharmacophore can systematically evaluate the bromo analog to determine whether the para-halogen size/lipophilicity tolerance extends beyond chlorine. This application is predicated on generating new data rather than relying on existing characterization [4].

Quote Request

Request a Quote for 1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.